2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid
Description
2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid is a synthetic compound featuring a 3,4,5-trimethoxyphenyl group linked to a propanoic acid backbone via a formamido bridge. The trimethoxyphenyl group is a critical pharmacophore in many anticancer agents due to its ability to disrupt microtubule dynamics, mimicking natural compounds like combretastatin A-4 .
Properties
IUPAC Name |
2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c1-7(13(16)17)14-12(15)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-7H,1-4H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDVPBQLBMIUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with alanine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the benzoyl chloride and the amino group of alanine, followed by hydrolysis to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the trimethoxyphenyl ring or the formamido group are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, various solvents and temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzothiophene Acrylonitrile Derivatives
Compounds such as [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] (32) and its analogs exhibit potent anticancer activity, with GI50 values ranging from <10 to >100 nM across 60 human cancer cell lines . Unlike 2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid, these derivatives replace the propanoic acid chain with an acrylonitrile group, enhancing lipophilicity and resistance to P-glycoprotein-mediated efflux, a common mechanism of drug resistance .
Table 1: Anticancer Activity of Trimethoxyphenyl Derivatives
Combretastatin A-4 Prodrugs
Combretastatin A-4 (CA-4) and its derivatives, such as sodium phosphate salt (1n), share the 3,4,5-trimethoxyphenyl group but feature a stilbene core instead of a propanoic acid backbone. CA-4 prodrugs address poor water solubility by introducing phosphate groups, achieving stability and improved bioavailability . In contrast, this compound’s formamido bridge may offer alternative solubility or metabolic stability profiles, though this remains untested.
Gallic Acid-Derived Indanones
Compound 8 ([2-(3,4-methylenedioxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-4,5,6-trimethoxyindanone]) demonstrates potent tubulin inhibition and safety in murine models (acute oral toxicity >300 mg/kg) .
3-(3,4,5-Trimethoxyphenyl)propanoic Acid and Derivatives
Used as intermediates in dihydro-1H-indene synthesis, these compounds lack the formamido group but share the propanoic acid chain . Their role in generating tubulin polymerization inhibitors (e.g., compounds 12a–12x) highlights the importance of the propanoic acid moiety in facilitating cyclization reactions for bioactive molecules .
Table 2: Physicochemical Properties of Trimethoxyphenyl Analogs
3,4,5-Trimethoxyphenylacetic Acid
This analog substitutes the propanoic acid with an acetic acid chain, reducing molecular weight (226.22 g/mol vs. 240.23 g/mol for the target compound) .
Biological Activity
2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 253.27 g/mol
- Structure : The compound features a propanoic acid backbone with a formamido group and a trimethoxyphenyl moiety.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its anti-inflammatory, anti-cancer, and immunomodulatory properties.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies on peripheral blood mononuclear cells (PBMCs) showed that it can modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6. For instance:
- Cytokine Modulation : At concentrations of 50 µg/mL, the compound reduced TNF-α production by approximately 44–60% in stimulated PBMC cultures .
- IL-10 Production : The compound also enhanced IL-10 levels, which is beneficial for alleviating chronic inflammation .
Anticancer Activity
The potential anticancer properties of this compound have been explored in various cancer models:
- Cell Line Studies : In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines. Notably, it showed selective cytotoxicity against melanoma cells while sparing normal cells .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
Data Table: Summary of Biological Activities
Case Studies
- Study on PBMCs : A study evaluated the effects of this compound on PBMCs stimulated with lipopolysaccharides (LPS). Results indicated significant reductions in TNF-α and IFN-γ levels at higher concentrations .
- Cancer Cell Line Evaluation : Another study assessed its effects on melanoma cell lines. The compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves coupling 3,4,5-trimethoxyphenylformamide with propanoic acid derivatives using carbodiimide-based reagents (e.g., EDC or DCC) under inert conditions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Purity validation should employ HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR spectroscopy to confirm structural integrity and absence of byproducts .
Q. How can the structural identity of this compound be confirmed using spectroscopic methods?
- Methodological Answer : Key characterization includes:
- ¹H NMR : Peaks for methoxy groups (δ 3.7–3.9 ppm, singlet), formamido NH (δ 8.1–8.3 ppm), and propanoic acid protons (δ 2.4–2.6 ppm for CH₂, δ 12.1 ppm for COOH).
- IR Spectroscopy : Stretching bands for amide C=O (~1650 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹).
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 310.1 (calculated for C₁₃H₁₅NO₆) .
Q. What are the natural sources of structurally related trimethoxyphenyl compounds?
- Methodological Answer : While this compound is synthetic, its trimethoxyphenyl moiety is found in natural products like Piper longum and Piper retrofractum. Isolation protocols involve methanol extraction, followed by silica gel chromatography and LC-MS profiling to identify analogs .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound under varying reaction conditions?
- Methodological Answer : Yield optimization requires:
- Temperature Control : Reactions at 0–4°C minimize side reactions (e.g., formamide hydrolysis).
- Solvent Selection : Anhydrous DMF or THF improves coupling efficiency.
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) enhances amide bond formation.
- Reagent Stoichiometry : A 1.2:1 molar ratio of formamide to propanoic acid derivative balances reactivity and cost .
Q. What strategies are effective in resolving discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth).
- Compound Stability : Pre-test solubility in DMSO (≤0.1% v/v) and monitor degradation via LC-MS.
- Cell Line Specificity : Use multiple cell lines (e.g., HEK293 vs. HepG2) to assess target selectivity .
Q. How does the compound’s solubility profile affect its performance in in vitro assays?
- Methodological Answer : The compound’s solubility in aqueous buffers (e.g., ~0.43 g/L at 25°C) limits its use in cell-based assays. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
